molecular formula C17H14IN3O6S B13942423 2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 530153-22-1

2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid

Cat. No.: B13942423
CAS No.: 530153-22-1
M. Wt: 515.3 g/mol
InChI Key: AKGBCDHBVHVNFH-UHFFFAOYSA-N
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Description

2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound with the molecular formula C17H14IN3O6S . This compound is characterized by the presence of an ethoxy group, a nitro group, a carbamothioylamino group, and an iodine atom attached to a benzoic acid core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include nitration, ethoxylation, and iodination reactions, followed by the introduction of the carbamothioylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a probe for biochemical pathways.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid include other benzoic acid derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

530153-22-1

Molecular Formula

C17H14IN3O6S

Molecular Weight

515.3 g/mol

IUPAC Name

2-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid

InChI

InChI=1S/C17H14IN3O6S/c1-2-27-14-6-3-9(7-13(14)21(25)26)15(22)20-17(28)19-12-5-4-10(18)8-11(12)16(23)24/h3-8H,2H2,1H3,(H,23,24)(H2,19,20,22,28)

InChI Key

AKGBCDHBVHVNFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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